(5-Methylpyridin-2-yl)methanol hydrochloride
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Overview
Description
(5-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 5-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 5-methylpyridine is reacted with formaldehyde in the presence of a catalyst to form (5-Methylpyridin-2-yl)methanol.
Hydrochlorination: The resulting (5-Methylpyridin-2-yl)methanol is then treated with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-methylpyridin-2-ylmethanol.
Substitution: Formation of 5-methylpyridin-2-ylmethyl chloride.
Scientific Research Applications
(5-Methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine hydrochloride: Similar in structure but contains an amine group instead of a hydroxyl group.
(5-Methylpyridin-2-yl)methanol: The base compound without the hydrochloride group.
2-(Chloromethyl)-5-methylpyridine hydrochloride: Contains a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Methylpyridin-2-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C7H10ClNO |
---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
(5-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h2-4,9H,5H2,1H3;1H |
InChI Key |
PVSSTFVEEYQJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CO.Cl |
Origin of Product |
United States |
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